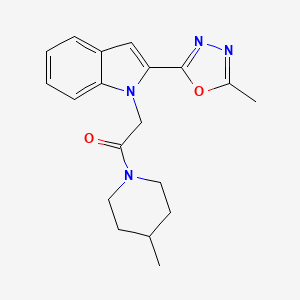
2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic molecule that incorporates both an indole and an oxadiazole moiety. These structural components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The chemical structure of the compound can be represented as follows:
This structure features:
- An indole ring system which is often associated with neuropharmacological effects.
- A 5-methyl-1,3,4-oxadiazole ring known for its bioactivity.
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the alteration of signaling pathways associated with tumor growth .
Case Study:
A study on related oxadiazole derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, suggesting that the incorporation of the oxadiazole group enhances cytotoxicity against tumors .
Antimicrobial Properties
Compounds with oxadiazole structures have also shown promise as antimicrobial agents. They exhibit activity against a range of bacteria and fungi, potentially through the disruption of microbial cell membranes or interference with metabolic processes .
Research Findings:
A comparative analysis revealed that derivatives similar to our compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential .
Neuropharmacological Effects
The indole component is linked to neuroactive properties. Compounds featuring indole rings are known to interact with serotonin receptors and other neurotransmitter systems, which could lead to anxiolytic or antidepressant effects .
Case Study:
Research involving indole derivatives has shown modulation of serotonin receptors in animal models, leading to behavioral changes consistent with antidepressant activity .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors influencing mood and behavior.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-7-9-22(10-8-13)18(24)12-23-16-6-4-3-5-15(16)11-17(23)19-21-20-14(2)25-19/h3-6,11,13H,7-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJIYJFTVLFBDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














